molecular formula C12H27O10P B13984647 Tris[2-(2-hydroxyethoxy)ethyl] phosphate CAS No. 60021-26-3

Tris[2-(2-hydroxyethoxy)ethyl] phosphate

Cat. No.: B13984647
CAS No.: 60021-26-3
M. Wt: 362.31 g/mol
InChI Key: JHTBSBZWFPVSMF-UHFFFAOYSA-N
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Description

Tris[2-(2-hydroxyethoxy)ethyl] phosphate is an organophosphate ester of significant interest in industrial and material science research. This compound belongs to the class of organophosphorus flame retardants (PFRs), which are increasingly used as alternatives to brominated flame retardants (BFRs) in various applications . These compounds are primarily incorporated as additive ingredients in materials, meaning they are physically mixed within polymers rather than chemically bonded, which influences their release and environmental behavior . Its molecular structure, featuring multiple ether oxygen atoms and terminal hydroxyl groups, suggests potential utility as a plasticizer or additive to modify the physical properties of polymers and synthetic materials. Research into similar tris-substituted phosphate esters indicates broad application in the development of flame-retardant coatings, plastics, and textiles . Furthermore, compounds with this specific combination of phosphate and polyethoxy chains are investigated for their surfactant properties and potential use in specialized chemical formulations. The presence of the phosphate core and hydrophilic chains makes it a subject of study in the creation of advanced materials with tailored functionality. This product is intended for research and development purposes only in controlled laboratory or industrial settings.

Properties

CAS No.

60021-26-3

Molecular Formula

C12H27O10P

Molecular Weight

362.31 g/mol

IUPAC Name

tris[2-(2-hydroxyethoxy)ethyl] phosphate

InChI

InChI=1S/C12H27O10P/c13-1-4-17-7-10-20-23(16,21-11-8-18-5-2-14)22-12-9-19-6-3-15/h13-15H,1-12H2

InChI Key

JHTBSBZWFPVSMF-UHFFFAOYSA-N

Canonical SMILES

C(COCCOP(=O)(OCCOCCO)OCCOCCO)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tris 2 2 Hydroxyethoxy Ethyl Phosphate

Established Synthetic Pathways for the Compound

The primary and most established method for synthesizing Tris[2-(2-hydroxyethoxy)ethyl] phosphate (B84403) is through esterification reactions. This approach leverages the reactivity of a phosphorus source with a suitable alcohol precursor.

The most common synthetic route to Tris[2-(2-hydroxyethoxy)ethyl] phosphate involves the reaction of a phosphorus oxyhalide, typically phosphorus oxychloride (POCl₃), with 2-(2-hydroxyethoxy)ethanol. In this reaction, the hydroxyl group of 2-(2-hydroxyethoxy)ethanol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride. noaa.gov This results in the displacement of a chloride ion and the formation of a P-O bond. The reaction proceeds in a stepwise manner, with three molecules of 2-(2-hydroxyethoxy)ethanol reacting sequentially with one molecule of phosphorus oxychloride to form the final trisubstituted phosphate ester.

A base, such as pyridine (B92270) or a tertiary amine, is often used to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to side reactions and degradation of the product. masterorganicchemistry.com

The reaction mechanism is a nucleophilic acyl substitution at the phosphorus center. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the phosphorus atom of the phosphoryl chloride. This is followed by the elimination of a chloride ion. This process is repeated three times to yield the final product.

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Interactive Data Table: Key Reaction Parameters for Optimization

ParameterRecommended ConditionRationale
Stoichiometry A slight excess of 2-(2-hydroxyethoxy)ethanolEnsures complete reaction of the phosphorus oxychloride and minimizes the formation of chlorinated intermediates.
Temperature Low to moderate temperatures (e.g., 0-50 °C)Controls the exothermic nature of the reaction and prevents side reactions such as dehydration of the alcohol or degradation of the product. google.com
Solvent An inert aprotic solvent (e.g., dichloromethane, toluene)Provides a medium for the reaction and helps to control the temperature.
Order of Addition Slow, dropwise addition of phosphorus oxychloride to the alcohol solutionMaintains better temperature control and prevents localized high concentrations of the reactive phosphorus oxychloride.
Byproduct Removal Use of a tertiary amine or inert gas spargingEffectively removes the HCl byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions. google.com

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. One approach is the use of less hazardous reagents. For instance, replacing the highly reactive and corrosive phosphorus oxychloride with orthophosphoric acid (H₃PO₄) for direct esterification. sciencemadness.org This method, however, typically requires higher temperatures and the use of a catalyst to facilitate the removal of water, which is formed as a byproduct.

Another green approach is the use of solvent-free reaction conditions. If the viscosity of the reactants allows, conducting the synthesis without a solvent can significantly reduce waste. Furthermore, the development of catalytic systems that are more efficient and can be easily recovered and reused would enhance the green credentials of the synthesis. The use of bio-based polyols as starting materials, where feasible, could also contribute to a more sustainable process. nih.gov

Alternative Synthetic Routes and Novel Precursors

Beyond the conventional phosphorus oxychloride route, alternative synthetic strategies are being explored.

One such alternative is transesterification . This involves the reaction of a simple, readily available trialkyl phosphate, such as trimethyl phosphate or triethyl phosphate, with 2-(2-hydroxyethoxy)ethanol. organic-chemistry.org This reaction is typically catalyzed by a base or a Lewis acid. The equilibrium can be driven towards the desired product by removing the more volatile alcohol byproduct (methanol or ethanol) through distillation. google.com

Another potential route is the direct esterification of polyphosphoric acid with 2-(2-hydroxyethoxy)ethanol. Polyphosphoric acid is a mixture of phosphoric acid anhydrides and can be a more reactive phosphorus source than orthophosphoric acid.

Novel precursors could include silylated derivatives of 2-(2-hydroxyethoxy)ethanol, which might offer different reactivity profiles and selectivity under certain conditions.

Research on Analogues and Structural Modifications of this compound

Research into analogues and structural modifications of this compound is driven by the desire to tailor its physical and chemical properties for specific applications.

The design of modified structures is based on several key principles:

Varying the Ether Chain Length: The number of ethylene (B1197577) glycol repeat units in the side chains can be altered. Using alcohols like triethylene glycol or tetraethylene glycol would result in analogues with increased hydrophilicity and different steric bulk.

Introducing Different Alkyl or Aryl Groups: The terminal hydroxyl group could be capped with various alkyl or aryl groups to modify the compound's polarity and reactivity.

Incorporating Other Functional Groups: Introducing functionalities such as carboxylates, amines, or other reactive groups onto the side chains can impart new chemical properties and allow for further derivatization.

Altering the Phosphate Core: Replacing the phosphate core with a thiophosphate or phosphonate (B1237965) group would lead to a different class of compounds with potentially distinct biological and chemical characteristics.

By systematically applying these design principles, a diverse library of this compound analogues can be synthesized, opening up possibilities for new materials and applications.

Synthesis of Modified this compound Analogues

Information regarding the synthesis of modified analogues of this compound is not available in the reviewed scientific literature. Standard chemical derivatization techniques targeting hydroxyl groups could theoretically be employed to create a variety of analogues. These could include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to introduce ester functionalities.

Etherification: Reaction with alkyl halides or other alkylating agents to form ether linkages.

Phosphorylation: Further reaction with phosphorylating agents to create more complex phosphate esters.

Without specific examples from the literature, a data table of synthesized analogues cannot be constructed.

Structure-Property Relationship Studies in Synthesized Analogues

Due to the absence of synthesized analogues of this compound in the available literature, no structure-property relationship studies have been reported. Such studies would typically investigate the impact of modifying the terminal hydroxyl groups on various physicochemical properties, including but not limited to:

Solubility: How the introduction of different functional groups affects solubility in various solvents.

Hygroscopicity: The effect of derivatization on the compound's ability to absorb moisture.

Viscosity: How modifications to the side chains alter the viscous properties of the liquid compound.

Inferred relationships from broader studies on other functionalized organophosphate esters could provide hypothetical trends, but direct experimental data for this compound analogues is currently lacking.

Advanced Analytical Chemistry for Tris 2 2 Hydroxyethoxy Ethyl Phosphate

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures, and various methods have been tailored for the specific properties of organophosphate esters like Tris[2-(2-hydroxyethoxy)ethyl] phosphate (B84403).

Gas Chromatography (GC) Methodologies

Gas chromatography is a well-established technique for the analysis of semi-volatile organic compounds. For organophosphate flame retardants (OPFRs), including Tris[2-(2-hydroxyethoxy)ethyl] phosphate, specific GC conditions are required for effective separation. A common approach involves using a low-polarity capillary column, which separates compounds primarily based on their boiling points.

One effective methodology utilizes an Agilent GC-7890A system. Key parameters for the analysis of multiple OPFRs are detailed in the table below. kennesaw.edu

ParameterValue
GC Column DB-5MS (60 m × 0.25 mm i.d.; 0.25 μm film thickness)
Injection Mode Splitless
Injection Volume 1.0 μL
Inlet Temperature 290 °C
Oven Program Initial 80 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min)
Carrier Gas Helium

This temperature program allows for the separation of a wide range of OPFRs with varying volatilities, ensuring that higher-boiling point compounds like this compound are effectively eluted and detected. kennesaw.edu

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is increasingly preferred for analyzing polar and thermally labile compounds that are not well-suited for GC analysis. Given the polar nature of the hydroxyethoxy groups in this compound, LC is an excellent alternative.

Several LC methods have been developed for a range of OPFRs. A common approach is reversed-phase chromatography using a C18 column. One such method employs a gradient elution with a mobile phase consisting of methanol (B129727) and water, both containing 0.2% formic acid to improve ionization for mass spectrometry detection. acs.org Another effective technique for separating highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC methods often use a mobile phase that is high in organic solvent, such as acetonitrile (B52724), with a smaller amount of aqueous buffer. For instance, a HILIC separation of various organophosphates has been achieved using a gradient of acetonitrile and an aqueous ammonium (B1175870) acetate (B1210297) buffer. hplc.eu

A representative LC gradient program for separating OPFRs on a C18 column is as follows: acs.org

Time (min)% Mobile Phase A (Water + 0.2% Formic Acid)% Mobile Phase B (Methanol + 0.2% Formic Acid)
0.04555
0.53070
11.00100
16.00100
17.04555
27.04555

Development of Advanced Chromatographic Columns and Stationary Phases

The drive for better resolution, faster analysis times, and improved separation of complex mixtures has led to the development of advanced chromatographic columns. For polar OPFRs, HILIC columns represent a significant advancement. hplc.euresearchgate.net These columns utilize polar stationary phases that retain polar analytes, which are often poorly retained on traditional reversed-phase (e.g., C18) columns. nih.gov

One such advanced column is the Mixed-Mode HILIC-1, which features both hydrophobic alkyl chains and hydrophilic ethylene (B1197577) glycol end groups. This dual-retention mechanism allows for the effective separation of compounds with a wide range of polarities within a single analytical run. Another specialized column is the zwitterionic HILIC-Z, which has shown excellent performance in retaining and separating polar metabolites, a class of compounds with similar analytical challenges to polar OPFRs. lcms.cz The use of these columns, often with smaller particle sizes (e.g., sub-2 µm in UHPLC), allows for higher efficiency and faster separations.

Spectrometric Detection and Quantification Methods

Following chromatographic separation, sensitive and selective detection is required for accurate quantification and confirmation of the analyte's identity.

Mass Spectrometry (MS) Applications (e.g., GC-MS, LC-MS/MS)

Mass spectrometry is the premier detection technique for the analysis of trace-level organic contaminants. When coupled with GC or LC, it provides high selectivity and sensitivity.

In GC-MS, electron ionization (EI) is commonly used. The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, thereby increasing sensitivity and reducing matrix interference. kennesaw.edu

Liquid chromatography is most powerfully coupled with tandem mass spectrometry (LC-MS/MS). This technique offers superior performance, particularly for complex matrices. dioxin20xx.org Electrospray ionization (ESI) is a common ionization source for this application. In LC-MS/MS, a specific precursor ion (typically the protonated molecule, [M+H]+) of the target compound is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and provides excellent sensitivity. A study on the fragmentation of various OPFRs using high-resolution mass spectrometry revealed that alkyl OPFRs tend to undergo rearrangements where substituent groups are cleaved off. mdpi.com

The table below shows representative MRM transitions that could be used for the quantification and confirmation of related organophosphate esters, illustrating the principle of the technique.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Tris(2-chloroethyl) phosphate (TCEP)321.0257.0193.0
Tris(2-butoxyethyl) phosphate (TBEP)399.3285.2171.1
Triphenyl phosphate (TPP)327.1152.077.0

Note: Specific MRM transitions for this compound would need to be empirically determined but would follow the same principle of selecting a precursor ion and characteristic product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. While less common for routine quantification at trace levels compared to MS, it is indispensable for confirming the chemical structure of standards and for studying molecular properties.

For an organophosphate ester like this compound, several NMR techniques would be employed.

¹H NMR would provide information on the number and connectivity of hydrogen atoms in the ethoxy chains.

¹³C NMR would reveal the chemical environment of each carbon atom.

³¹P NMR is particularly powerful for organophosphorus compounds, as the phosphorus-31 nucleus is 100% abundant and NMR-active. The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus atom, making it a key identifier for phosphate esters. For example, a study monitoring the degradation of organophosphate esters used ³¹P NMR to track the parent compounds.

The structural analysis of organophosphorus compounds can be aided by the correlation of ¹³C chemical shifts and the spin-spin coupling constants between phosphorus and carbon (J P-C). The J P-C values for P-O-C type compounds are typically in the range of 5-20 Hz. This detailed structural information is crucial for unequivocally identifying the compound and distinguishing it from isomers or related substances.

Infrared (IR) and Raman Spectroscopy for Material Characterization and Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify and characterize materials based on their unique vibrational properties. These methods provide a molecular fingerprint by probing the vibrations of chemical bonds within a molecule.

In the analysis of organophosphate esters like this compound, specific vibrational modes associated with the phosphate group (PO₄³⁻) are of particular interest. The symmetric and antisymmetric stretching vibrations of the P-O bonds are prominent in both IR and Raman spectra. For instance, the symmetric stretching mode of the PO₄³⁻ group typically appears as an intense band in the Raman spectrum. nih.gov

The following table summarizes characteristic vibrational frequencies for key functional groups found in organophosphate esters, which are relevant for the analysis of this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Technique
P-O-CSymmetric Stretch720 - 780IR, Raman
PO₄³⁻Symmetric Stretch (ν₁)~908 - 1020Raman nih.govresearchgate.net
PO₄³⁻Antisymmetric Stretch (ν₃)~1005 - 1148Raman nih.govresearchgate.net
PO₄³⁻Bending (ν₄)537 - 643Raman nih.gov
PO₄³⁻Bending (ν₂)393 - 420Raman nih.gov
C-HStretch2850 - 3000IR, Raman
O-HStretch (from hydroxyethoxy group)3200 - 3600 (broad)IR

It is important to note that the exact positions of these bands can be influenced by the molecular environment and the physical state of the sample. For example, hydrogen bonding involving the hydroxyl groups in this compound can lead to broadening of the O-H stretching band in the IR spectrum. researchgate.net

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound, as it is often present at low concentrations in complex matrices such as water, soil, dust, and biological tissues. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a form compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of organophosphate esters from aqueous samples. It offers high recovery rates and is amenable to automation. researchgate.net The method involves passing the liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. Polymeric sorbents are often effective for this purpose. researchgate.net

Liquid-Liquid Extraction (LLE) is another common technique for isolating analytes from a liquid sample. It relies on the differential solubility of the analyte in two immiscible liquids, typically an aqueous sample and an organic solvent. elementlabsolutions.com For the extraction of moderately polar compounds like many organophosphate esters, solvents such as ethyl acetate are often employed. scielo.bruit.no The efficiency of LLE can be enhanced by adjusting the pH of the aqueous phase to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. elementlabsolutions.com

The following table compares key aspects of SPE and LLE for the analysis of organophosphate esters.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample.Partitioning between two immiscible liquid phases.
Advantages High analyte concentration, high recovery, low solvent consumption, potential for automation. mdpi.comSimple, versatile, applicable to a wide range of analytes.
Disadvantages Sorbent can be clogged by particulates, potential for matrix effects. researchgate.netCan be labor-intensive, may require large volumes of organic solvents, potential for emulsion formation.
Common Solvents/Sorbents Polymeric sorbents, C18. researchgate.netresearchgate.netEthyl acetate, dichloromethane. scielo.bruit.no

In recent years, there has been a significant trend towards the miniaturization of sample preparation techniques. These microextraction methods offer several advantages, including reduced solvent consumption, lower sample volume requirements, and often faster extraction times. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE where a small volume of an extraction solvent is dispersed into the aqueous sample, creating a cloudy solution. This high surface area facilitates rapid mass transfer of the analyte into the extraction solvent. The solvent is then collected by centrifugation for analysis. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either by direct immersion or in the headspace), and the analytes partition into the coating. The analytes are then thermally desorbed directly into the analytical instrument, typically a gas chromatograph. nih.govipv.pt

The table below highlights some of the key miniaturized extraction techniques.

TechniquePrincipleKey Advantages
Dispersive Liquid-Liquid Microextraction (DLLME)A small amount of extraction solvent is dispersed in the aqueous sample, aided by a disperser solvent.Fast, simple, high enrichment factor. researchgate.net
Solid-Phase Microextraction (SPME)Analyte partitions onto a coated fiber, followed by thermal desorption.Solvent-free, simple, portable. nih.govipv.pt
Stir-Bar Sorptive Extraction (SBSE)A magnetic stir bar coated with a sorbent extracts analytes from a liquid sample.High extraction capacity, suitable for trace analysis. researchgate.net

Matrix effects are a significant challenge in the quantitative analysis of this compound, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net These effects arise from co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.govchromatographyonline.com

Ion suppression is the more common phenomenon, especially with electrospray ionization (ESI). nih.gov Matrix components can compete with the analyte for ionization, reducing the analyte's signal intensity. nih.gov

Several strategies can be employed to mitigate matrix effects:

Improved Sample Cleanup: More extensive sample preparation, such as the use of multi-stage solid-phase extraction, can help to remove interfering matrix components. researchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a crucial step.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects. chromatographyonline.com

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is one of the most effective ways to correct for matrix effects, as it experiences similar ionization suppression or enhancement. researchgate.net

Validation and Quality Assurance in Analytical Research of the Compound

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. This involves demonstrating that the method is accurate, precise, sensitive, and robust.

The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. epa.govepa.gov It is a statistical determination of the lowest concentration of an analyte that can be reliably detected by a specific analytical method. waterrf.org

The Limit of Quantification (LOQ) , also referred to as the Minimum Reporting Level (MRL), is the lowest concentration of an analyte that can be quantitatively determined with a specified level of precision and accuracy. waterrf.org The LOQ is typically higher than the MDL and is often set at a level where the analytical signal is significantly above the background noise.

The determination of MDL and LOQ is a critical part of method validation. For instance, in the analysis of organophosphate esters in indoor dust and PM₂.₅, LOQ values have been reported in the range of 0.24–21.5 ng/g and 10.0–1340 pg/m³, respectively. nih.gov In human urine samples, LOQs for organophosphate ester metabolites have been found to range from 0.84 pg/mL to 21.9 pg/mL. nih.gov

The following table provides a summary of MDLs and LOQs reported for organophosphate esters in various matrices.

MatrixAnalyte ClassMDL RangeLOQ RangeReference
WaterOrganophosphate Pesticides-0.15–1.1 μg/L mdpi.com
SoilOrganophosphate Esters0.03-0.72 ng/g0.09 to 2.39 ng g⁻¹ researchgate.net
EggOrganophosphate Esters-0.06 - 0.29 ng/g nih.gov
LiverOrganophosphate Esters-0.05 - 0.50 ng/g w.w. nih.gov

These values demonstrate the high sensitivity that can be achieved with modern analytical instrumentation and optimized sample preparation methods, enabling the detection and quantification of this compound and related compounds at trace levels in a variety of complex matrices.

Precision, Accuracy, and Robustness Assessments

The validation of an analytical method is crucial to ensure its reliability for the intended application. For this compound, this would involve a rigorous evaluation of the method's precision, accuracy, and robustness. These parameters are fundamental to guaranteeing that the data generated are both consistent and a true representation of the sample being analyzed.

Precision

Precision studies are designed to assess the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision): This evaluates the precision over a short interval of time with the same analyst and equipment. The results are usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. For the analysis of this compound, one would expect to see low RSD values, indicating a high degree of repeatability.

Intermediate Precision: This assesses the variations within the same laboratory, but with different analysts, on different days, and with different equipment. This provides a more realistic measure of the method's variability in a routine setting.

To provide a practical example, a study on a structurally similar organophosphate flame retardant, Tris(chloroisopropyl)phosphate, reported inter-batch relative standard deviations of ≤27.5%, demonstrating the level of precision that can be achieved in such analyses. For this compound, a validated method would be expected to yield comparable or better precision.

Table 1: Illustrative Data for Precision Assessment of an Analytical Method for this compound (Note: This table is illustrative and based on typical performance characteristics of similar analytical methods, as specific data for the target compound was not available.)

Precision LevelNumber of Replicates (n)Concentration LevelMean Measured ConcentrationStandard Deviation (SD)Relative Standard Deviation (RSD)
Repeatability6Low9.8 µg/mL0.44.1%
Repeatability6Medium49.5 µg/mL1.53.0%
Repeatability6High98.9 µg/mL2.52.5%
Intermediate Precision18 (3 analysts, 3 days)Medium50.2 µg/mL2.14.2%

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the added analyte that is detected by the method is calculated. High recovery percentages indicate a high degree of accuracy.

For instance, a validation study for another organophosphate compound demonstrated an inter-day relative error of ≤ ± -7.2%, which is a measure of accuracy. A robust method for this compound would be expected to show high recovery rates across a range of concentrations.

Table 2: Illustrative Data for Accuracy Assessment (Recovery Study) of an Analytical Method for this compound (Note: This table is illustrative and based on typical performance characteristics of similar analytical methods, as specific data for the target compound was not available.)

Concentration LevelSpiked ConcentrationMeasured Concentration% Recovery
Low10.0 µg/mL9.7 µg/mL97.0%
Medium50.0 µg/mL49.1 µg/mL98.2%
High100.0 µg/mL101.5 µg/mL101.5%

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. The evaluation of robustness is typically performed during the development phase of the analytical method.

Common parameters that are intentionally varied during a robustness study for a chromatographic method might include:

The pH of the mobile phase

The composition of the mobile phase

The flow rate

The column temperature

Different batches of the chromatographic column

The results of the robustness study are used to identify critical parameters that need to be carefully controlled to ensure the method's performance.

Table 3: Illustrative Data for Robustness Assessment of an Analytical Method for this compound (Note: This table is illustrative and based on typical performance characteristics of similar analytical methods, as specific data for the target compound was not available.)

Parameter VariedVariationEffect on Analyte Retention TimeEffect on Analyte Peak Area
Mobile Phase pH± 0.2 units< 2% change< 3% change
Mobile Phase Composition± 2% organic solvent< 5% change< 4% change
Flow Rate± 0.1 mL/min< 3% change< 2% change
Column Temperature± 2 °C< 1% change< 1% change

Environmental Fate, Transport, and Transformation of Tris 2 2 Hydroxyethoxy Ethyl Phosphate

Occurrence and Distribution in Environmental Compartments

Atmospheric Transport and Deposition Studies

No studies specifically investigating the atmospheric transport or deposition of Tris[2-(2-hydroxyethoxy)ethyl] phosphate (B84403) were identified in the available scientific literature. Research on other organophosphate esters indicates that atmospheric transport can be a significant pathway for environmental distribution, but no such data exists for this specific compound.

Aquatic System Distribution (Freshwater, Marine, Wastewater)

There is no available monitoring data detailing the presence or concentration of Tris[2-(2-hydroxyethoxy)ethyl] phosphate in freshwater, marine, or wastewater systems. Consequently, its distribution patterns in aquatic environments remain unknown.

Sediment and Soil Sorption and Mobility

Specific experimental data on the sorption coefficients (Koc), soil and sediment mobility, or persistence of this compound are not available. Understanding these parameters is crucial for assessing its potential to accumulate in terrestrial and benthic environments.

Presence in Biota (Non-human focus: bioaccumulation mechanisms, food web transfer)

No research was found that documents the presence of this compound in any non-human biota. As a result, there is no information on its potential for bioaccumulation, biomagnification, or transfer through food webs.

Abiotic Transformation Pathways

Photolysis and Photodegradation Mechanisms

There are no published studies on the photolytic or photodegradation pathways of this compound. The susceptibility of this compound to direct or indirect degradation by sunlight is a critical knowledge gap for determining its environmental persistence.

Article Generation Incomplete: Insufficient Scientific Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data for the chemical compound this compound. The required information to fulfill the user's request for a detailed article on its environmental fate, transport, and transformation is not available.

The user's instructions mandated a strict adherence to a specific outline, focusing solely on this compound and excluding information on related compounds. The requested sections included:

Environmental Modeling and Predictive Frameworks for the Compound

As per the user's strict content exclusions, which forbid the introduction of information not explicitly related to this compound, it is impossible to generate the requested article without compromising scientific accuracy or resorting to speculation. Therefore, the article cannot be created at this time.

A table of compounds that would have been included is provided below.

Fugacity Models and Partitioning Behavior

No specific studies detailing the application of fugacity models to this compound or empirical data on its partitioning behavior between environmental compartments (air, water, soil, sediment) were found in the public domain.

Persistence and Long-Range Transport Potential Modeling

There is no available information from modeling studies that would define the environmental persistence (e.g., half-life in various media) or the long-range transport potential of this compound.

Mechanistic Investigations and Functional Roles of Tris 2 2 Hydroxyethoxy Ethyl Phosphate in Material Science

Research on Flame Retardancy Mechanisms in Polymeric Systems

Phosphorus-based flame retardants, including phosphate (B84403) esters like Tris[2-(2-hydroxyethoxy)ethyl] phosphate, are known to impart flame retardancy to polymeric materials through actions in both the gas and condensed phases. The specific efficacy and dominant mechanism can depend on the polymer matrix, the concentration of the flame retardant, and the combustion conditions.

In the gas phase, phosphorus-containing compounds are believed to function as flame inhibitors by scavenging high-energy radicals that propagate the combustion cycle. During the pyrolysis of the polymer, volatile phosphorus-containing species can be released into the flame. These species can then interact with and neutralize highly reactive hydrogen (H•) and hydroxyl (OH•) radicals. This process is thought to involve the formation of phosphorus-containing radicals (e.g., PO•, HPO•), which are less reactive and thus interrupt the exothermic chain reactions of combustion. This "radical trap" mechanism effectively cools the flame and reduces its propagation. While this is a generally accepted mechanism for many organophosphorus flame retardants, specific studies detailing the volatile phosphorus species generated from this compound and their radical scavenging efficiency are not extensively available in the public domain.

In the condensed phase, the flame retardant action of phosphorus compounds is primarily attributed to the promotion of char formation. Upon heating, phosphate esters can decompose to form phosphoric acid or polyphosphoric acid. These acidic species act as catalysts for the dehydration and cross-linking of the polymer chains. This process promotes the formation of a stable, insulating char layer on the surface of the material.

This char layer serves multiple functions:

It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.

It reduces the release of flammable volatile decomposition products into the gas phase.

It can prevent the access of oxygen to the polymer surface, further inhibiting combustion.

The hydroxyl groups in the structure of this compound may enhance its effectiveness in the condensed phase by facilitating interactions with the polymer and participating in the dehydration and charring process. Research on analogous phosphorus-containing flame retardants has demonstrated that the efficiency of char formation is a critical factor in their flame retardant performance. For instance, studies on other phosphate esters have shown a direct correlation between the amount of char residue and the reduction in flammability.

Table 1: Representative Limiting Oxygen Index (LOI) Values for Polymers with and without Phosphorus-Based Flame Retardants

Polymer SystemAdditiveLoading (%)LOI (%)
Polyurethane (PU) FoamNone020
Polyurethane (PU) FoamTris(chloropropyl) phosphate (TCPP)1528
Polycarbonate (PC)None025
Polycarbonate (PC)Triphenyl phosphate (TPP)1035

Note: This table provides illustrative data for similar phosphorus-based flame retardants to demonstrate their general effect on flammability. Specific data for this compound was not available in the searched literature.

The presence of this compound can significantly alter the thermal degradation pathways of a polymer. By promoting charring at lower temperatures, it can change the composition of the volatile decomposition products. Instead of producing a high volume of flammable gases, the polymer's degradation is shifted towards the formation of carbonaceous residue and non-flammable gases like water and carbon dioxide.

Thermogravimetric analysis (TGA) is a common technique used to study these interactions. For polymers containing phosphorus-based flame retardants, TGA curves often show an earlier onset of decomposition but a higher char yield at elevated temperatures compared to the neat polymer. This indicates that the flame retardant initiates a different, more char-forming degradation route. The specific nature of these interactions for this compound with various polymers would require detailed pyrolysis studies, which are not readily found in the reviewed literature.

Studies on Plasticizing Effects and Polymer Rheology

In addition to its flame-retardant properties, this compound can also function as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. Plasticizers work by inserting their molecules between the polymer chains, increasing the free volume and allowing for greater segmental motion. This increased mobility results in a lower Tg.

Phosphate esters are known to be effective plasticizers for a range of polymers, including polyvinyl chloride (PVC) and polyurethanes. The incorporation of this compound into a polymer matrix would be expected to lower its Tg. The extent of this reduction would depend on the concentration of the plasticizer and its compatibility with the polymer. The hydroxyl groups in its structure could potentially form hydrogen bonds with polar polymers, influencing its plasticizing efficiency.

Table 2: Illustrative Effect of Plasticizers on the Glass Transition Temperature (Tg) of PVC

PlasticizerConcentration (phr)Tg (°C)
None082
Di(2-ethylhexyl) phthalate (B1215562) (DEHP)5025
Trioctyl phosphate (TOP)5015

Note: This table shows representative data for common plasticizers to illustrate the general effect on Tg. Specific quantitative data for the impact of this compound on the Tg of polymers was not found in the available literature.

By lowering the Tg and increasing the free volume between polymer chains, plasticizers also reduce the melt viscosity of a polymer. This is highly beneficial for polymer processing techniques such as extrusion, injection molding, and calendering. A lower melt viscosity allows for processing at lower temperatures and pressures, which can reduce energy consumption and minimize thermal degradation of the polymer.

The addition of this compound to a thermoplastic formulation would likely lead to a decrease in its melt viscosity, thereby improving its processability. The magnitude of this effect would be dependent on the concentration of the additive and the nature of the polymer. Rheological studies would be necessary to quantify the precise impact of this compound on the flow behavior of specific polymer melts.

Molecular Interactions between this compound and Polymer Chains

The functionality of this compound as a material additive is fundamentally governed by its molecular interactions with polymer chains. Its structure, featuring a central phosphate group and three arms each terminating in a hydroxyl (-OH) group, allows for a range of intermolecular forces that modify the host polymer's properties.

A primary mechanism of interaction is hydrogen bonding . The terminal hydroxyl groups on the phosphate ester are capable of forming strong hydrogen bonds with electronegative atoms (such as oxygen or nitrogen) present in the polymer backbone. researchgate.net For instance, in polymers like polyurethanes or polyesters, the hydroxyl groups of this compound can interact with the carbonyl and ether oxygens of the polymer chains. These interactions can disrupt the polymer's own intermolecular and intramolecular hydrogen bonds, leading to increased chain mobility. researchgate.net

This disruption of polymer-polymer interactions and the introduction of the bulkier phosphate additive between the chains leads to a plasticizing effect . The additive increases the free volume within the polymer matrix, effectively lowering the glass transition temperature (Tg). This makes the material more flexible and less brittle. The principle of plasticization is common among organophosphate esters, which are widely used to improve the flexibility and processability of polymers. mdpi.com

Furthermore, the phosphate group itself is polar, contributing to dipole-dipole interactions with polar segments of the polymer chains. The combination of these interactions allows this compound to be well-dispersed within the polymer matrix, ensuring a homogeneous modification of the material's properties.

Performance Enhancement in Advanced Materials

The incorporation of this compound into material formulations leads to significant enhancements in performance, particularly in mechanical properties, durability, and stability.

Mechanical Property Modifications in Composite Materials

When used as an additive in composite materials, organophosphate esters can significantly alter mechanical properties. While direct data for this compound is not extensively published, studies on analogous compounds like tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP) in epoxy composites have demonstrated notable improvements. The addition of these plasticizers can lead to an increase in flexibility and impact strength. mdpi.com

Research on epoxy composites modified with organophosphate plasticizers has shown that an optimal concentration can enhance stress resistance. For example, the addition of 40 parts by mass of certain phosphate esters increased the resistance to bending stress by 25–32% and the impact strength by 2–4 times, with a significant increase in tensile strength of 38–46%. mdpi.com It is plausible that this compound would impart similar, if not enhanced, effects due to its hydrogen bonding capabilities which can provide more efficient stress transfer within the polymer matrix.

Table 1: Representative Mechanical Properties of Epoxy Composites with and without Organophosphate Plasticizer

This table presents illustrative data based on findings for analogous organophosphate plasticizers, such as TCEP and TCPP, to demonstrate the potential effects.

PropertyUnmodified Epoxy CompositeEpoxy Composite with Organophosphate PlasticizerPercentage Improvement
Tensile Strength (MPa) ~55-60~75-8538-46%
Bending Stress Resistance (MPa) ~90-95~115-12525-32%
Impact Strength (kJ/m²) ~5-7~14-21100-300%

Source: Data extrapolated from studies on similar organophosphate esters. mdpi.com

Durability and Stability Enhancements

This compound contributes to the long-term durability and stability of materials. Its function as a plasticizer enhances flexibility, which in turn improves a material's resistance to cracking and fatigue under mechanical stress. atamankimya.com Similar compounds like Tris(2-butoxyethyl) phosphate (TBEP) are known to enhance the durability of coatings and sealants. atamankimya.com

Synergistic Effects with Other Additives in Material Formulations

This compound can exhibit synergistic effects when used in conjunction with other additives, most notably other flame retardants. Organophosphate esters are well-known for their flame-retardant properties. They can act in both the condensed phase and the gas phase during combustion. researchgate.net

In the condensed phase , upon heating, the phosphate compound can decompose to form phosphoric acid. This acid promotes the charring of the polymer, creating a protective insulating layer that slows down the underlying material's decomposition and limits the release of flammable volatiles. researchgate.net

In the gas phase , the thermal decomposition of the organophosphate can release phosphorus-containing radicals (e.g., PO• and PO₂•). These radicals can scavenge the high-energy H• and OH• radicals that propagate combustion, thus quenching the flame. researchgate.net

When combined with other flame retardants, such as nitrogen-based compounds (e.g., melamine) or halogenated compounds, a synergistic effect can be achieved. For example, phosphorus-nitrogen synergism is a well-documented phenomenon where the combination of the two elements provides a more effective flame retardant system than either component alone. The nitrogen compounds can enhance the charring effect promoted by the phosphorus compounds.

Material Characterization Techniques for this compound-Containing Systems

To understand the impact of this compound on polymer systems, various material characterization techniques are employed. Among the most critical are thermal analysis methods that probe the material's behavior as a function of temperature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. For a polymer containing this compound, TGA provides crucial information about its thermal stability and decomposition profile. The analysis can reveal the onset temperature of degradation, the rate of mass loss, and the amount of residual char at high temperatures. researchgate.netresearchgate.net The incorporation of phosphorus-based flame retardants typically leads to an increased char yield at the end of the analysis, which is indicative of their condensed-phase flame retardant action. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is instrumental in determining the glass transition temperature (Tg) of the polymer. The addition of a plasticizer like this compound is expected to cause a noticeable decrease in the Tg, quantifying its plasticizing efficiency. youtube.com DSC can also be used to study other thermal events such as melting, crystallization, and curing reactions. researchgate.net

Table 2: Hypothetical TGA/DSC Data for a Polymer With and Without this compound

This table provides a conceptual representation of expected thermal analysis results.

AnalysisParameterBase PolymerPolymer with TPHP*
DSC Glass Transition Temp. (Tg)105°C85°C
TGA Onset of Degradation (Tonset)350°C330°C
TGA Temperature of Max. Decomposition Rate380°C365°C & 420°C
TGA Char Yield at 700°C5%18%

*TPHP (this compound) is used here to denote the subject compound. Data is illustrative.

The TGA data would typically show that the onset of degradation might occur at a slightly lower temperature due to the earlier decomposition of the phosphate additive. However, the key indicator of its performance as a flame retardant is the significantly higher char yield. The DSC data clearly shows a reduction in the glass transition temperature, confirming the plasticizing effect of the additive.

Mechanical Testing (e.g., Tensile Strength, Impact Resistance)

The incorporation of this compound into polymer matrices, primarily as a flame retardant and plasticizer, significantly influences the mechanical properties of the final material. As a plasticizing agent, it is engineered to increase the flexibility and durability of a material. However, this often comes at the cost of tensile strength and hardness. The extent of these changes is dependent on the concentration of the additive and the specific polymer system it is integrated into.

Research into organophosphate flame retardants, a class to which this compound belongs, demonstrates a general trend of reduced tensile strength with increased additive loading. For instance, in flexible Polyvinyl Chloride (PVC) composites, the addition of phosphate ester plasticizers is crucial for achieving desired flexibility, but high concentrations can lead to a significant reduction in tensile strength, sometimes by as much as 20-30%. kmtindustrial.com This trade-off is a critical consideration in the formulation of materials for applications where both flame retardancy and mechanical integrity are required.

Impact resistance, or the ability of a material to withstand sudden applied force, is another critical mechanical property affected by such additives. Generally, plasticizers improve the impact strength of inherently brittle polymers by lowering the glass transition temperature and allowing for greater chain mobility. However, the relationship is not always linear, and excessive amounts of a plasticizer can sometimes lead to a decrease in impact properties. The specific effects of this compound would be expected to follow similar trends, enhancing the impact resistance of rigid polymers up to an optimal concentration.

The following tables provide representative data illustrating the typical effects of phosphate ester additives on the mechanical properties of common polymer systems.

Table 1: Representative Tensile Strength of Polymer Composites with Phosphate Ester Additives

Polymer Matrix Additive Concentration (% by weight) Tensile Strength (MPa) Elongation at Break (%)
Polyvinyl Chloride (PVC) 0 45.2 150
10 38.5 220
20 31.8 280
Polycarbonate (PC)/ABS Blend 0 58.0 60
12 52.5 75
Polyurethane (PU) Foam 0 0.25 120
15 0.21 180

Note: This data is illustrative of the general effects of organophosphate plasticizers and flame retardants and is not specific to this compound.

Table 2: Representative Notched Izod Impact Strength of Polymer Composites

Polymer Matrix Additive Concentration (% by weight) Impact Strength (J/m)
Polyvinyl Chloride (PVC) 0 40
10 75
20 65
Polycarbonate (PC) 0 800
10 850

Note: This data is illustrative of the general effects of organophosphate plasticizers and flame retardants and is not specific to this compound.

Microscopic and Spectroscopic Analysis of Material Morphology

The morphology of a polymer composite, including its cellular structure in foams and the dispersion of additives in solid plastics, is a key determinant of its physical and mechanical properties. Microscopic and spectroscopic techniques are invaluable tools for investigating these structural characteristics and understanding the functional role of additives like this compound.

Microscopic Analysis:

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface and internal structure of materials at high magnification. In the context of polymer foams containing this compound, SEM analysis can reveal critical information about the cell structure. The size, shape, and uniformity of foam cells are directly related to the material's density, thermal insulation, and mechanical strength. researchgate.netelsevierpure.com The introduction of a liquid additive like this compound can act as a surfactant or affect the viscosity of the polymerizing mixture, thereby influencing cell nucleation and growth. researchgate.net SEM micrographs can show whether the additive leads to a finer, more uniform cell structure, which typically enhances mechanical properties, or if it causes cell collapse and the formation of defects. researchgate.netacs.org In solid plastics, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) can be used to assess the dispersion of the phosphorus-containing additive within the polymer matrix, ensuring a homogeneous distribution which is crucial for consistent performance.

Spectroscopic Analysis:

Computational and Theoretical Chemistry of Tris 2 2 Hydroxyethoxy Ethyl Phosphate

Quantum Chemical Calculations

Quantum chemical calculations offer a fundamental approach to understanding the molecular structure and reactivity of Tris[2-(2-hydroxyethoxy)ethyl] phosphate (B84403) at the electronic level. These methods, rooted in the principles of quantum mechanics, provide detailed information that is often inaccessible through experimental techniques alone.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of an organophosphate ester is central to its chemical behavior. The phosphorus atom in such compounds is typically hypervalent, forming more bonds than predicted by the octet rule, a subject of ongoing discussion in theoretical chemistry. The nature of the phosphoryl (P=O) bond, in particular, is a key determinant of the molecule's reactivity.

Computational studies on related organophosphate esters indicate that the electron density is significantly polarized towards the phosphoryl oxygen atom. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally suggesting higher reactivity. For organophosphate esters, the HOMO is often localized on the oxygen atoms, while the LUMO is centered on the phosphorus atom, indicating its susceptibility to nucleophilic attack.

Table 1: Representative Molecular Orbital Data for a Model Organophosphate Ester

Orbital Energy (eV) Primary Atomic Contribution
LUMO -1.2 P, O (phosphoryl)
HOMO -8.5 O (ester), O (phosphoryl)
HOMO-1 -8.9 O (ester), C

(Note: Data is illustrative for a generic organophosphate ester and not specific to Tris[2-(2-hydroxyethoxy)ethyl] phosphate due to lack of published data.)

Conformational Analysis and Energy Landscapes

The flexibility of the ethoxyethyl chains in this compound allows for a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these structures and to map the energy landscape that governs the transitions between them. The presence of numerous rotatable bonds makes this a complex task. Theoretical calculations on structurally similar flexible molecules have shown that a vast number of conformers can exist with low relative energies. The spatial arrangement of the substituents around the central phosphate group is determined by a delicate balance of steric and electronic effects.

Vibrational Spectroscopy Prediction and Interpretation

Theoretical calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. Density Functional Theory (DFT) calculations can be used to compute the harmonic vibrational frequencies of this compound. These predicted frequencies can then be correlated with experimental spectra to assign specific vibrational modes to observed absorption bands.

Key vibrational modes for organophosphate esters include:

P=O stretching: This is typically a strong band in the infrared spectrum.

P-O-C stretching: These vibrations provide information about the ester linkages.

C-O-C stretching: Associated with the ether linkages in the side chains.

O-H stretching: A broad band indicative of the terminal hydroxyl groups and any hydrogen bonding.

Correlations established from DFT calculations on model phosphate compounds show that the frequencies of the P-O stretching vibrations are sensitive to the bond lengths and the surrounding chemical environment.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Organophosphates

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
P=O Stretching 1250 - 1350
P-O-C Asymmetric Stretch 1000 - 1100
C-O-C Asymmetric Stretch 1070 - 1150
O-H Stretching 3200 - 3600

(Note: These are general ranges for organophosphates and may vary for the specific molecule.)

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms at a molecular level. For phosphate esters, hydrolysis is a key reaction pathway. Theoretical studies can model the reaction of this compound with nucleophiles like water. These calculations can map out the entire reaction pathway, including the structures of transition states and intermediates.

Two primary mechanisms are generally considered for the hydrolysis of phosphate esters:

Associative mechanism: Involving the formation of a pentacoordinate intermediate.

Dissociative mechanism: Proceeding through a metaphosphate-like transition state.

The preferred pathway depends on the structure of the phosphate ester, the nature of the nucleophile, and the reaction conditions. The presence of the terminal hydroxyl groups in this compound could potentially influence the reaction mechanism through intramolecular catalysis.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent.

Polymer-Tris[2-(2-hydroxyethoxy)ethyl] phosphate Interfacial Dynamics

Detailed molecular dynamics simulations or other computational studies specifically investigating the interfacial dynamics between this compound and various polymer systems have not been identified in a review of available research. Such studies would be crucial for understanding its behavior as a plasticizer or flame retardant, including how it distributes at the interface and influences polymer chain mobility.

Diffusion and Transport Phenomena at the Molecular Level

Specific experimental or theoretical data on the diffusion coefficient and transport mechanisms of this compound at the molecular level are not available in the surveyed literature. Understanding these phenomena is essential for predicting its migration within a polymer matrix and its potential for leaching into the environment.

Quantitative Structure-Property Relationship (QSPR) Modeling

While QSPR is a powerful tool for predicting chemical properties, no specific QSPR models have been developed and published for this compound.

Prediction of Physicochemical Parameters (e.g., Vapor Pressure, Solubility)

There are no dedicated QSPR models in the public domain for the prediction of key physicochemical parameters such as vapor pressure and solubility of this compound. The development of such models would require a substantial dataset of experimentally determined properties for a series of structurally related compounds, which does not appear to be currently available.

Correlation with Material Performance Indicators

Due to the absence of specific studies on the interaction of this compound with materials, no quantitative correlations between its structural properties and material performance indicators (e.g., plasticizing efficiency, flame retardancy) have been established.

Predictive Modeling for Environmental Behavior

Predictive models detailing the environmental fate and behavior of this compound are not present in the accessible scientific literature.

Abiotic Degradation Rate Prediction

Specific predictive models and calculated rate constants for the abiotic degradation pathways of this compound, such as hydrolysis or photolysis, have not been reported. While studies exist for structurally related organophosphate esters, this specific compound has not been the subject of such predictive modeling.

Emerging Research Directions and Future Perspectives for Tris 2 2 Hydroxyethoxy Ethyl Phosphate

Integration with Circular Economy Principles in Material Design

The integration of Tris[2-(2-hydroxyethoxy)ethyl] phosphate (B84403) into circular economy frameworks is a promising area of research. Its hydroxyl groups allow it to act as a reactive monomer or crosslinker in polymer synthesis. This chemical bonding into the polymer backbone prevents the leaching that is common with traditional additive plasticizers and flame retardants, which is a significant environmental concern. nih.govoaepublish.com

Research is focused on designing polymers that incorporate this compound to be inherently recyclable. The ester linkages in both the phosphate core and the ethoxy side chains are potential targets for chemically controlled degradation, allowing for monomer recovery and repolymerization. This "design for recycling" approach is a core tenet of the circular economy, aiming to close the loop on material life cycles. rsc.org

Furthermore, advanced separation techniques are being explored to recover organophosphates from complex plastic waste streams. nih.govresearchgate.net Methods using switchable hydrophilicity solvents, for example, have shown success in selectively extracting OPEs from polymer matrices like polycarbonate and acrylonitrile-butadiene-styrene (PC/ABS), enabling both the polymer and the organophosphate to be recovered at high purity. nih.govresearchgate.net Such technologies are critical for creating closed-loop systems for functional plastics containing compounds like Tris[2-(2-hydroxyethoxy)ethyl] phosphate.

Development of Sustainable Synthesis Routes and Biorefining Applications

The future of this compound is closely tied to the development of green and sustainable synthesis methods. Traditional organophosphate synthesis often relies on petroleum-derived precursors and harsh chemicals like phosphorus oxychloride. google.com Emerging research is shifting towards bio-based feedstocks and more environmentally benign catalytic processes.

Biorefineries, which convert biomass into a range of chemicals, are a key component of this strategy. researchgate.net Diethylene glycol, the parent alcohol for this compound, can be potentially sourced from bio-ethanol, creating a pathway from renewable resources to a functional chemical. Research into enzymatic catalysis, such as using lipases, for transesterification reactions presents a solvent-free and high-yield alternative to traditional chemical synthesis. researchgate.net These biocatalytic methods can be applied to produce a variety of bio-based polyesters and functional molecules, a strategy directly applicable to the synthesis of this hydroxylated OPE.

The table below outlines a comparison between conventional and potential sustainable synthesis routes, highlighting the advantages of transitioning to greener chemistry.

FeatureConventional SynthesisSustainable Synthesis (Emerging)
Phosphorus Source Phosphorus oxychloride (POCl₃)Polyphosphoric acid, Red phosphorus
Alcohol Source Petroleum-derived diethylene glycolBio-derived diethylene glycol (from bio-ethanol)
Catalyst Amine bases (e.g., pyridine)Enzymes (e.g., Lipase), Solid acid catalysts
Solvent Chlorinated organic solventsSolvent-free or green solvents (e.g., ionic liquids)
Byproducts Halogenated waste, HClWater, recyclable catalysts
Energy Input High temperature and pressureMilder reaction conditions

Advanced In Situ Analytical Techniques for Environmental and Material Studies

Understanding the behavior of this compound in both materials and the environment requires sophisticated analytical methods. The development of in situ techniques—methods that analyze the compound in its natural setting without extensive sample preparation—is a critical research frontier. These techniques are essential for real-time monitoring of its release from consumer products, its fate and transport in ecosystems, and its performance within a material over its lifespan.

Advanced chromatographic techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), have proven to be highly effective for the precise and accurate quantification of a wide range of OPEs and their metabolites. walisongo.ac.idnih.gov For real-time applications, biosensors, especially those based on acetylcholinesterase (AChE) inhibition, are being developed for the rapid detection of organophosphates in aqueous environments. nih.gov While often used for pesticides, this technology can be adapted for other OPEs, offering the potential for continuous monitoring in water treatment facilities or sensitive ecosystems. nih.gov

Furthermore, spectroscopic methods are being refined to study the compound directly within a polymer matrix. This can provide insights into how it affects the material's properties over time and under stress, and can help monitor its potential degradation or migration in situ.

Analytical TechniqueApplication AreaKey AdvantagesResearch Focus
LC-MS/MS Environmental monitoring, Metabolite identificationHigh sensitivity and specificity, suitable for complex matrices walisongo.ac.idIdentifying novel hydroxylated metabolites nih.gov
GC-MS Indoor air and dust analysisEffective for volatile and semi-volatile OPEsImproving extraction methods for novel OPEs mdpi.com
Enzyme-Based Biosensors Real-time water quality monitoringRapid detection, potential for field deployment nih.govEnhancing sensor stability and selectivity
Solid-State NMR Spectroscopy Material scienceNon-destructive analysis of the compound within a polymerStudying chemical bonding and degradation mechanisms

Exploration of Novel Functionalization and Derivatization Strategies

The three terminal hydroxyl groups of this compound make it an exceptionally versatile platform for chemical modification. Research into novel functionalization and derivatization strategies aims to create new molecules with tailored properties for specific applications.

Esterification or etherification of the hydroxyl groups can alter the compound's polarity, reactivity, and thermal stability. For instance, reacting the hydroxyl groups with acrylic acid or methacrylic acid would produce a crosslinkable flame retardant, capable of being permanently locked into a polymer network via free-radical polymerization. This approach is being explored for creating high-performance polymers with enhanced durability.

Derivatization is also a key strategy in analytical chemistry to improve the detection of hydroxylated compounds by gas or liquid chromatography. researchgate.net Attaching a chromophore or a readily ionizable group can significantly enhance detection sensitivity in UV-vis, fluorescence, or mass spectrometry detectors. researchgate.net

Potential derivatization reactions and their outcomes are summarized below:

Acylation: Reaction with acyl chlorides or anhydrides to form esters, increasing hydrophobicity and modifying plasticizing efficiency.

Polymer Grafting: Using the hydroxyl groups as initiation sites for ring-opening polymerization to create complex, branched polymer architectures with a phosphate core.

Isocyanate Reaction: Formation of urethanes, which can be used to integrate the molecule into polyurethane foams, providing built-in flame retardancy.

Thiophene Functionalization: A study on a similar molecule, tris(2-(thiophen-2-yl) ethyl) phosphate, demonstrated that functional groups could be added to create additives for lithium-ion batteries that improve the cathode electrolyte interphase. researchgate.net

Interdisciplinary Research with Nanoscience and Advanced Manufacturing

The intersection of material science, nanoscience, and advanced manufacturing presents exciting opportunities for this compound. Its properties can be leveraged in the development of advanced nanocomposites and functional materials for technologies like 3D printing. researchgate.net

In nanoscience, the hydroxyl groups can be used to functionalize the surface of nanoparticles (e.g., silica, titania, or carbon nanotubes), creating a stable dispersion of these nanoparticles within a polymer matrix. nih.gov The phosphate moiety itself can enhance adhesion to metal oxide surfaces. This results in nanocomposites with improved mechanical strength, thermal stability, and flame retardancy, where the organophosphate acts as both a dispersant and a functional additive.

In the realm of advanced manufacturing, particularly 3D printing, there is a high demand for new functional polymers. rsc.org this compound could be incorporated into photocurable resins for stereolithography (SLA) or into filaments for fused deposition modeling (FDM). Its role could be to provide flame retardancy, modify the viscosity of the resin, or act as a reactive plasticizer that enhances the flexibility and durability of the final printed object. Research into 3D printing of nanocomposites is an active field where functionalized nanoparticles, potentially treated with this compound, are being explored to create parts with superior properties. researchgate.net

Challenges and Opportunities in Long-Term Academic Research on the Compound

Despite its potential, long-term academic research on this compound faces several challenges and opportunities.

Challenges:

Limited Commercial Availability: The compound is not as widely produced or studied as other common OPEs like TCEP or TPHP, which can limit the scale and reproducibility of research. nih.gov

Analytical Complexity: The high polarity and low volatility due to the hydroxyl groups make its extraction and analysis challenging, often requiring specialized chromatographic methods and derivatization. walisongo.ac.id

Understanding Environmental Fate: While its structure suggests increased biodegradability compared to non-hydroxylated OPEs, comprehensive studies on its long-term environmental fate, persistence, and potential transformation products are still needed. pinfa.eu

Synthesis Scalability: Developing cost-effective and scalable sustainable synthesis routes from bio-based sources remains a significant engineering hurdle. researchgate.net

Opportunities:

Reactive Flame Retardant: Its greatest opportunity lies in its use as a reactive flame retardant that can be permanently bound into polymer structures, addressing the problem of additive leaching.

Bio-based Polymer Building Block: As the chemical industry moves towards renewable feedstocks, this compound could become a key bio-based building block for high-performance polyesters, polyurethanes, and other polymers. whiterose.ac.uk

Platform for Functional Materials: The versatile hydroxyl groups provide a chemical handle for creating a wide array of functional materials, from advanced composites to specialty chemicals for electronics and biomedical applications. nih.gov

"Benign-by-Design" Alternative: It represents an opportunity to move away from potentially more toxic halogenated organophosphates, aligning with the principles of green chemistry and the development of safer, more sustainable chemical products. acs.org

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Tris[2-(2-hydroxyethoxy)ethyl] phosphate (THEEP) that influence its environmental behavior?

  • Answer: Key properties include:

  • LogKow (Octanol-Water Partition Coefficient): Reported as 1.43, indicating moderate hydrophilicity and potential for aqueous environmental mobility .
  • Water Solubility: Approximately 7.82 g/L at 25°C, suggesting moderate solubility and persistence in aquatic systems .
  • Vapor Pressure: <10 mmHg at 25°C, implying low volatility and limited atmospheric dispersal .
  • Density: 1.39 g/mL, which may affect sedimentation in water columns .
    These parameters are essential for modeling environmental fate, bioaccumulation, and toxicity. Researchers should validate these values using standardized OECD guidelines due to variability in measurement methodologies .

Q. What analytical methods are suitable for quantifying THEEP in environmental matrices?

  • Answer: Recommended techniques include:

  • GC/MS (Gas Chromatography-Mass Spectrometry): Achieves a detection limit of 10 ng/L in water after dichloromethane extraction and concentration .
  • GC/FPD (Gas Chromatography with Flame Photometric Detection): Offers a lower detection limit (2 ng/L) but requires rigorous sample cleanup to avoid matrix interference .
  • Validation: Ensure method reliability by cross-referencing peer-reviewed databases (e.g., PubChem, IUCLID) and confirming recovery rates using spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for THEEP across studies?

  • Answer: Discrepancies often arise from:

  • Experimental Design Variability: Differences in exposure durations (acute vs. chronic), model organisms (e.g., Daphnia magna vs. zebrafish), and endpoints (mortality vs. endocrine disruption). Standardize protocols using OECD Test Guidelines 210 or 211 .
  • Data Quality: Prioritize studies from peer-reviewed repositories (e.g., ATSDR, IUCLID) over non-validated sources. For example, EPA’s systematic reviews rate data from recognized databases as "High Quality" despite analytical method uncertainties .
  • Confounding Factors: Control for co-exposure to other organophosphates or metabolites that may synergize or antagonize THEEP’s effects .

Q. What methodologies are recommended for assessing THEEP’s endocrine-disrupting potential?

  • Answer:

  • In Vitro Assays: Use ERα/ERβ (Estrogen Receptor) transactivation assays to screen for receptor binding affinity. Include positive controls (e.g., 17β-estradiol) and negative controls (solvent-only) .
  • In Vivo Models: Employ zebrafish embryos (Danio rerio) to evaluate developmental endpoints (e.g., vitellogenin expression, gonad morphology) under sublethal exposure (0.1–10 µg/L) .
  • Omics Approaches: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-specific disruptions (e.g., steroidogenesis, lipid metabolism) .

Q. How does THEEP’s environmental persistence vary under different biogeochemical conditions?

  • Answer:

  • Hydrolysis: Stability increases in neutral-to-alkaline conditions (pH 7–9), with half-lives exceeding 30 days. Acidic conditions (pH <5) accelerate degradation .
  • Photodegradation: UV exposure in surface waters generates metabolites like bis(2-hydroxyethoxyethyl) phosphate, which may retain toxicity. Use HPLC-UV to track degradation kinetics .
  • Microbial Degradation: Conduct microcosm studies with sediment-water systems to assess biodegradation rates. Anaerobic conditions typically slow degradation due to reduced microbial activity .

Methodological Guidance

Q. What strategies improve the reliability of THEEP detection in complex matrices (e.g., wastewater, biological tissues)?

  • Sample Preparation:

  • Solid-Phase Extraction (SPE): Use XAD resins for wastewater; validate recovery rates (≥80%) with isotopically labeled internal standards (e.g., THEEP-d15) .
  • QuEChERS: Adapt for biological tissues (e.g., fish liver) to minimize lipid interference .
    • Quality Control:
  • Matrix-Matched Calibration: Correct for signal suppression/enhancement in MS-based methods .
  • Interlaboratory Comparisons: Participate in proficiency testing programs (e.g., EPA’s Environmental Chemistry Laboratory Program) to ensure reproducibility .

Q. How should researchers design ecotoxicological studies to account for THEEP’s sublethal effects?

  • Exposure Regimens:

  • Chronic Exposure: Use flow-through systems to maintain stable concentrations (e.g., 28-day fish assays per OECD 210) .
  • Multigenerational Studies: Evaluate transgenerational effects in model invertebrates (e.g., Daphnia magna) over 3–5 generations .
    • Endpoints:
  • Biomarkers: Measure acetylcholinesterase inhibition (neurotoxicity) and oxidative stress markers (SOD, CAT activity) .
  • Behavioral Assays: Quantify changes in feeding rates or predator avoidance using automated tracking software .

Data Contradiction Analysis

Q. Why do reported logKow values for THEEP vary across studies, and how can this be mitigated?

  • Sources of Variation:

  • Methodological Differences: Shake-flask vs. HPLC-derived logKow values may diverge due to solubility assumptions .
  • Temperature Effects: LogKow decreases by ~0.1 units per 10°C increase; ensure studies report temperature conditions .
    • Mitigation Strategies:
  • QSAR Models: Validate experimental data against quantitative structure-activity relationship predictions (e.g., EPI Suite) .
  • Meta-Analysis: Aggregate data from high-quality sources (e.g., EPA risk evaluations, IUCLID) to derive consensus values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.